3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidinone core, allows it to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
The primary target of the compound 3-[(2-chlorophenyl)methyl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound 3-[(2-chlorophenyl)methyl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one inhibits Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to produce ATP .
Biochemical Pathways
The compound 3-[(2-chlorophenyl)methyl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This results in ATP depletion, disrupting the normal functioning of the bacteria .
Result of Action
The action of 3-[(2-chlorophenyl)methyl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one results in significant antimycobacterial activity . It has been observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Action Environment
The efficacy and stability of 3-[(2-chlorophenyl)methyl]-7-(3-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be influenced by various environmental factors. For instance, the expression levels of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency . The compound was found to be less potent against the laboratory-adapted M. tuberculosis H37Rv strain, which may be attributed to the higher expression of the Cyt-bd-encoding genes in this strain .
Biochemical Analysis
Biochemical Properties
3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It interacts with enzymes such as Cytochrome bd oxidase (Cyt-bd), a key player in the energy metabolism of Mycobacterium tuberculosis .
Cellular Effects
This compound has been observed to affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . It also influences cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting Cyt-bd, thereby disrupting the energy metabolism of Mycobacterium tuberculosis . This inhibition leads to ATP depletion in the bacterial cells .
Temporal Effects in Laboratory Settings
It has been observed to exhibit potent antimycobacterial activity with a minimum inhibitory concentration (MIC) in the range of 6–8 μM .
Metabolic Pathways
Its interaction with Cyt-bd suggests it may play a role in the energy metabolism pathways of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
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Formation of the Thieno[3,2-d]pyrimidinone Core: : This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidinone ring system. Commonly, this is achieved through the reaction of a thieno[2,3-d]pyrimidine derivative with suitable reagents under acidic or basic conditions.
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Substitution Reactions: : The introduction of the 2-chlorobenzyl and 3-methylphenyl groups is typically carried out through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the nucleophile, facilitating its attack on the electrophilic centers of the thieno[3,2-d]pyrimidinone core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, including Mycobacterium tuberculosis . Its ability to inhibit bacterial growth makes it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells by interacting with specific molecular targets, such as kinases and enzymes involved in cell proliferation .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable intermediate in the synthesis of various commercial products.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: A closely related compound with similar biological activities.
Thieno[3,2-d]pyrimidin-4-amine: Another derivative with potential antimicrobial properties.
Uniqueness
3-(2-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 2-chlorobenzyl and 3-methylphenyl groups contributes to its distinct pharmacological profile, making it a promising candidate for further drug development.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-5-4-7-14(9-13)16-11-25-19-18(16)22-12-23(20(19)24)10-15-6-2-3-8-17(15)21/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFBTHBHLNFDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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